![molecular formula C18H18N2O2 B5203744 N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B5203744.png)
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as ADU-623, is a small molecule drug that has shown potential in the treatment of neurodegenerative diseases.
Mechanism of Action
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is known to play a role in the development of neurodegenerative diseases by promoting inflammation and neuronal cell death. By inhibiting GSK-3β, N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea may prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to reduce inflammation in the brain, improve cognitive function, and prevent neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. However, one limitation is that N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are a number of future directions for research on N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One area of interest is exploring its potential in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to determine the safety and efficacy of N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in humans, and to develop more efficient synthesis methods for the drug.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-acetylphenyl isocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in its pure form.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been extensively studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In preclinical studies, N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has shown to improve cognitive function and reduce inflammation in the brain.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(21)14-5-3-7-16(10-14)19-18(22)20-17-9-8-13-4-2-6-15(13)11-17/h3,5,7-11H,2,4,6H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMQZGGLVOLDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-acetylphenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.